(S)-3-Amino-N,N-diethylbutanamide
Description
(S)-3-Amino-N,N-diethylbutanamide is a chiral amide derivative characterized by a four-carbon backbone with an amino group at the third position and a diethylamide group at the terminal.
Properties
IUPAC Name |
(3S)-3-amino-N,N-diethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7(3)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZARMKJENJIAB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-N,N-diethylbutanamide typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-Aminobutanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-3-Aminobutanoic acid is converted to an amide group using N,N-diethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-N,N-diethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted amides or amines.
Scientific Research Applications
(S)-3-Amino-N,N-diethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N,N-diethylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Structural Variations: this compound lacks aromatic or heterocyclic substituents compared to thiophene-based carbohydrazides (e.g., LASSBio-1656), which exhibit π-π stacking capabilities and enhanced thermal stability (m.p. 255–257°C) .
Stereochemical Impact: The S-configuration in this compound may influence receptor binding or enzymatic interactions, analogous to other chiral amides like (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide (CAS 1401666-79-2), where stereochemistry modulates pharmacokinetic properties .
Functional Group Effects: Amidines (e.g., N,N-Dimethylpropanamidine) exhibit higher basicity (pKa ~11–12) due to the amidino group, whereas this compound’s amide group is less basic but more hydrolytically stable under physiological conditions .
Limitations and Knowledge Gaps
- No direct pharmacological or spectroscopic data (e.g., NMR, IR) for this compound are available in the provided evidence.
- Comparative studies on enantiomeric pairs (S vs. R configurations) are absent, limiting insights into stereochemical effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
